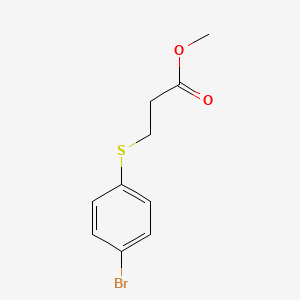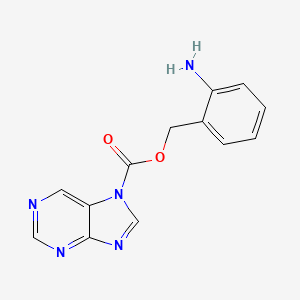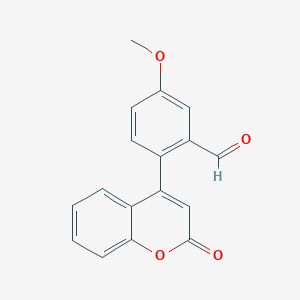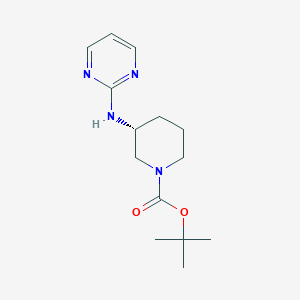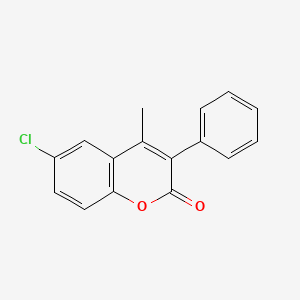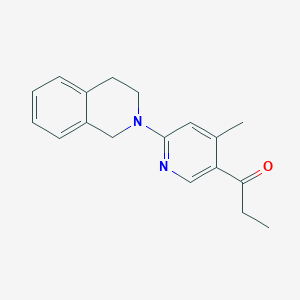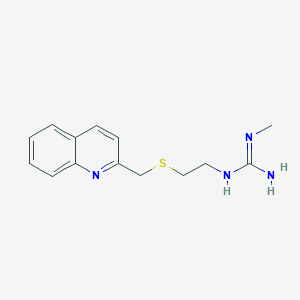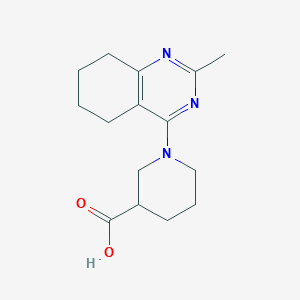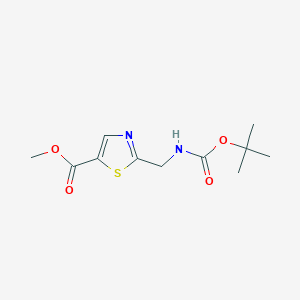![molecular formula C16H23NOSi B11847741 Cyclohexanecarbonitrile, 4-phenyl-1-[(trimethylsilyl)oxy]- CAS No. 516484-49-4](/img/structure/B11847741.png)
Cyclohexanecarbonitrile, 4-phenyl-1-[(trimethylsilyl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanecarbonitrile, 4-phenyl-1-[(trimethylsilyl)oxy]- is a chemical compound with the molecular formula C16H23NOSi and a molecular weight of 273.45 g/mol . This compound is characterized by the presence of a cyclohexane ring, a phenyl group, a nitrile group, and a trimethylsilyl ether group. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of Cyclohexanecarbonitrile, 4-phenyl-1-[(trimethylsilyl)oxy]- typically involves the reaction of 4-phenylcyclohexanone with trimethylsilyl cyanide in the presence of a catalyst. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Cyclohexanecarbonitrile, 4-phenyl-1-[(trimethylsilyl)oxy]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trimethylsilyl ether group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Cyclohexanecarbonitrile, 4-phenyl-1-[(trimethylsilyl)oxy]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It may be used in the study of enzyme-catalyzed reactions involving nitrile groups.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Cyclohexanecarbonitrile, 4-phenyl-1-[(trimethylsilyl)oxy]- involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can act as a nucleophile or electrophile in various biochemical pathways, while the trimethylsilyl ether group can influence the compound’s solubility and reactivity .
Vergleich Mit ähnlichen Verbindungen
Cyclohexanecarbonitrile, 4-phenyl-1-[(trimethylsilyl)oxy]- can be compared with similar compounds such as:
Cyclohexanecarbonitrile, 4-phenyl-1-hydroxy-: Lacks the trimethylsilyl ether group, which affects its reactivity and solubility.
Cyclohexanecarbonitrile, 4-phenyl-1-methoxy-: Contains a methoxy group instead of a trimethylsilyl ether group, leading to different chemical properties and applications.
The uniqueness of Cyclohexanecarbonitrile, 4-phenyl-1-[(trimethylsilyl)oxy]- lies in its specific combination of functional groups, which provides distinct reactivity and versatility in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
516484-49-4 |
|---|---|
Molekularformel |
C16H23NOSi |
Molekulargewicht |
273.44 g/mol |
IUPAC-Name |
4-phenyl-1-trimethylsilyloxycyclohexane-1-carbonitrile |
InChI |
InChI=1S/C16H23NOSi/c1-19(2,3)18-16(13-17)11-9-15(10-12-16)14-7-5-4-6-8-14/h4-8,15H,9-12H2,1-3H3 |
InChI-Schlüssel |
YYQUZZFRBYNMBP-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC1(CCC(CC1)C2=CC=CC=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



